molecular formula C6H6Br2N2O B126056 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide CAS No. 126353-32-0

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Cat. No. B126056
M. Wt: 281.93 g/mol
InChI Key: NBCBXZRKUNIAMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated pyrazole compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is achieved through a reaction sequence starting from 2,6-dihydroxy-isonicotinic acid, which upon reaction with HBr yields the brominated product . Similarly, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is synthesized and used as a precursor for novel triazolothiadiazines . These methods suggest that the synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could potentially involve bromination reactions and the use of pyrazinyl-based precursors.

Molecular Structure Analysis

The molecular structure of brominated pyrazole compounds is characterized using various computational and experimental techniques. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is optimized using Hartree-Fock and density functional theory calculations, and the results are in agreement with experimental X-ray diffraction data . This suggests that similar computational methods could be applied to determine the molecular structure of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide.

Chemical Reactions Analysis

The brominated pyrazole compounds exhibit reactivity that allows them to form various derivatives. For instance, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol leads to the formation of triazolothiadiazines . This indicates that the bromo and ethanone functional groups in such compounds are reactive sites that can participate in further chemical transformations, which could be true for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazole compounds are influenced by their molecular structure. The presence of bromine atoms contributes to the molecular weight and density, while the functional groups like C=O influence the compound's polarity and reactivity. The molecular electrostatic potential analysis of related compounds shows that the negative charge is localized over the carbonyl group, which could affect the reactivity and intermolecular interactions of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide . Additionally, the first hyperpolarizability of such compounds is calculated to assess their potential in nonlinear optics .

Scientific Research Applications

Synthesis and Identification

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide has been identified and synthesized in various research contexts. One study details the synthesis of related compounds using magnesium halide exchange and nucleophilic substitution, yielding high total yields under mild reaction conditions (Zeng-sun Jin, 2015). Another study discusses the synthesis and characterization of novel compounds from carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone, showing that ultrasound irradiations can improve reaction times and yields (T. S. Saleh & Naglaa M Abd El-Rahman, 2009).

Characterization and Analysis

Several studies have focused on the detailed characterization and analysis of compounds similar to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. For instance, a study on the identification and synthesis of bk-2C-B, a related compound, used a variety of analytical techniques including nuclear magnetic resonance spectroscopy, and X-ray crystallography for detailed characterization (J. Power et al., 2015). Another research investigated the molecular structure and vibrational frequencies of a related compound, employing computational methods and spectroscopy for comprehensive analysis (Y. Mary et al., 2015).

Synthesis of Derivatives and Potential Applications

The synthesis of derivatives of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide and their potential applications have been explored in various studies. One such study synthesized novel pyrazoles and isoxazoles, showing that these compounds could have potential applications due to their high yields and structural properties (B. S. Kitawat & Man Singh, 2014). Additionally, research into the synthesis of α,β-Unsaturated Ketones as Chalcone Analogues demonstrated a new method for synthesizing a variety of chalcone analogues, which could have implications in drug design and other applications (C. Curti et al., 2007).

Safety And Hazards

The safety information for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

2-bromo-1-pyrazin-2-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBXZRKUNIAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626255
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

CAS RN

126353-32-0
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of acetylpyrazine (10 g, 81.88 mmol) in acetic acid (70 mL) is added hydrogen bromide (38% acetic acid solution, 16 mL) followed by pyridinium bromide perbromide (28 g, 83.17 mmol) which is added in a single portion. The reaction is stirred at room temperature for approximately 1.5 hours. A suspension is formed during this time. Diethyl ether is added (500 mL) and the resulting precipitate is collected by filtration. The isolated product is washed with acetonitrile and diethyl ether and is dried under vacuum to give a pale brown solid (23.2 g, quantitative yield). 1H NMR (d6-DMSO) δ 9.19 (1H, m), 8.95 (1H, m), 8.84 (1H, m), 5.02 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Böck, A Beuchel, R Goddard, P Imming… - Journal of Chemical …, 2021 - Springer
Two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea (1) and the crystal and molecular structures of the 2-aminothiazoles N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (2…
Number of citations: 1 link.springer.com

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